![molecular formula C26H23N3O3 B3514718 3-[4-[(E)-3-oxo-3-piperidin-1-ylprop-1-enyl]-1-phenylpyrazol-3-yl]chromen-2-one](/img/structure/B3514718.png)
3-[4-[(E)-3-oxo-3-piperidin-1-ylprop-1-enyl]-1-phenylpyrazol-3-yl]chromen-2-one
Overview
Description
3-[4-[(E)-3-oxo-3-piperidin-1-ylprop-1-enyl]-1-phenylpyrazol-3-yl]chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one core, a phenylpyrazole moiety, and a piperidinylprop-1-enyl group, making it a unique and multifunctional molecule.
Preparation Methods
The synthesis of 3-[4-[(E)-3-oxo-3-piperidin-1-ylprop-1-enyl]-1-phenylpyrazol-3-yl]chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Synthesis of the phenylpyrazole moiety: This involves the reaction of phenylhydrazine with an appropriate β-diketone.
Coupling of the chromen-2-one and phenylpyrazole: The two synthesized intermediates are coupled using a suitable linker, such as a piperidinylprop-1-enyl group, through a condensation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
3-[4-[(E)-3-oxo-3-piperidin-1-ylprop-1-enyl]-1-phenylpyrazol-3-yl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
3-[4-[(E)-3-oxo-3-piperidin-1-ylprop-1-enyl]-1-phenylpyrazol-3-yl]chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of enzymes like lipoxygenases and cholinesterases, making it a candidate for treating diseases such as Alzheimer’s and inflammatory conditions
Biological Studies: It is used in research to understand its interactions with various biological targets, including proteins and nucleic acids, to elucidate its mechanism of action and therapeutic potential.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical sensors, particularly in detecting environmental pollutants and biological analytes
Mechanism of Action
The mechanism of action of 3-[4-[(E)-3-oxo-3-piperidin-1-ylprop-1-enyl]-1-phenylpyrazol-3-yl]chromen-2-one involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of arachidonic acid to leukotrienes, which are mediators of inflammation . In the case of cholinesterase inhibition, the compound interacts with the enzyme, blocking the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar compounds to 3-[4-[(E)-3-oxo-3-piperidin-1-ylprop-1-enyl]-1-phenylpyrazol-3-yl]chromen-2-one include other chromen-2-one derivatives and phenylpyrazole compounds. These compounds share structural similarities but differ in their functional groups and biological activities. For example:
Coumarin derivatives: These compounds, like warfarin and dicoumarol, are well-known anticoagulants but lack the piperidinylprop-1-enyl group, which imparts additional biological activities to the target compound.
Phenylpyrazole derivatives: Compounds like fipronil are used as insecticides and have different substitution patterns on the pyrazole ring, leading to distinct biological properties.
The uniqueness of this compound lies in its multifunctional structure, which allows it to interact with multiple biological targets and exhibit a broad spectrum of activities.
Properties
IUPAC Name |
3-[4-[(E)-3-oxo-3-piperidin-1-ylprop-1-enyl]-1-phenylpyrazol-3-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c30-24(28-15-7-2-8-16-28)14-13-20-18-29(21-10-3-1-4-11-21)27-25(20)22-17-19-9-5-6-12-23(19)32-26(22)31/h1,3-6,9-14,17-18H,2,7-8,15-16H2/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWUTRFUPTWAJT-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CN(N=C2C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=CN(N=C2C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide](/img/structure/B3514637.png)
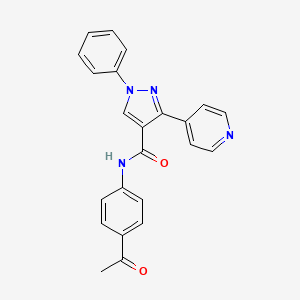
![2-[4-Chloro-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetamide](/img/structure/B3514641.png)
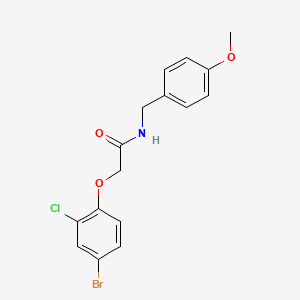
![3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B3514657.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B3514671.png)
![Methyl 2-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate](/img/structure/B3514679.png)
![N-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide](/img/structure/B3514692.png)
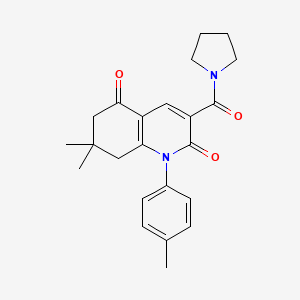
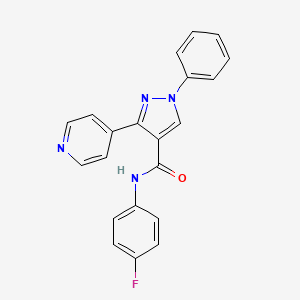
![2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]acetic acid](/img/structure/B3514706.png)
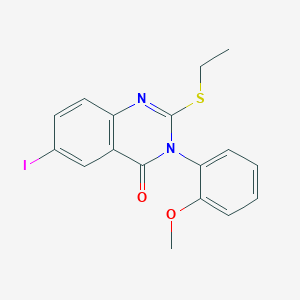
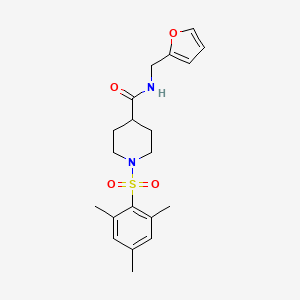
![ethyl {[4-oxido-2-oxo-3-(4-phenoxyphenyl)-1(2H)-quinoxalinyl]oxy}acetate](/img/structure/B3514737.png)
